4-Methyl-2-(trimethylsilyl)phenol
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Overview
Description
4-Methyl-2-(trimethylsilyl)phenol is an organic compound characterized by the presence of a trimethylsilyl group attached to a phenol ring. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-2-(trimethylsilyl)phenol can be synthesized through several methods. One common approach involves the protection of phenols using trimethylsilyl chloride in the presence of a base such as triethylamine . This reaction typically proceeds via an S_N2-like mechanism, where the alcohol attacks the silicon atom, forming a trimethylsilyl ether .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar protection strategies. The use of chlorotrimethylsilane and a suitable base ensures efficient production, with the reaction conditions optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(trimethylsilyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Phenols with different substituents
Scientific Research Applications
4-Methyl-2-(trimethylsilyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for phenols in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(trimethylsilyl)phenol involves its ability to act as a protecting group. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at the phenolic site. This protection is particularly useful in multi-step organic syntheses, where selective reactions are required .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trimethylsilyl)phenol
- 2-Amino-4-methylphenol, 2TMS derivative
Comparison
4-Methyl-2-(trimethylsilyl)phenol is unique due to the presence of both a methyl group and a trimethylsilyl group on the phenol ring. This combination provides distinct steric and electronic properties, making it more versatile in certain chemical reactions compared to its analogs .
Properties
CAS No. |
58933-96-3 |
---|---|
Molecular Formula |
C10H16OSi |
Molecular Weight |
180.32 g/mol |
IUPAC Name |
4-methyl-2-trimethylsilylphenol |
InChI |
InChI=1S/C10H16OSi/c1-8-5-6-9(11)10(7-8)12(2,3)4/h5-7,11H,1-4H3 |
InChI Key |
VRLOTVSORLJHQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)[Si](C)(C)C |
Origin of Product |
United States |
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